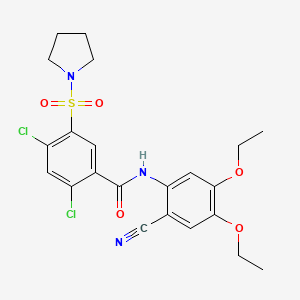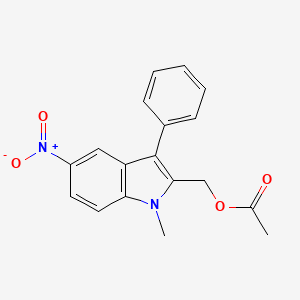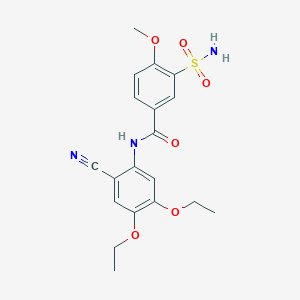
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide
Vue d'ensemble
Description
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are a type of medication that can suppress the immune system and reduce inflammation.
Mécanisme D'action
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide selectively inhibits JAK3, which is a tyrosine kinase that is involved in the signaling pathway of cytokines. When a cytokine binds to its receptor, it activates JAK3, which then phosphorylates the receptor and initiates a cascade of intracellular signaling events. This leads to the activation of transcription factors, such as STATs, which regulate the expression of genes involved in immune responses. By inhibiting JAK3, 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide can block this signaling pathway and reduce the activation of immune cells, such as T cells and B cells.
Biochemical and Physiological Effects:
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to have potent anti-inflammatory effects in various animal models of autoimmune diseases. It can reduce the infiltration of immune cells into inflamed tissues, such as the joints in rheumatoid arthritis. It can also reduce the production of cytokines, such as interferon-gamma and tumor necrosis factor-alpha, which are involved in the pathogenesis of many autoimmune diseases. In addition, 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide can reduce the proliferation and activation of T cells and B cells, which are the key players in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide has several advantages for lab experiments. It is a selective inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in immune responses. It has also been extensively studied in animal models of autoimmune diseases, which provides a wealth of data for researchers. However, 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide has some limitations for lab experiments. It is a potent immunosuppressant, which can affect the immune response in unpredictable ways. It can also have off-target effects on other JAK kinases, such as JAK1 and JAK2, which can complicate the interpretation of the results.
Orientations Futures
There are several future directions for the study of 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide. One area of research is the development of more selective JAK3 inhibitors that can avoid the off-target effects on other JAK kinases. Another area of research is the identification of biomarkers that can predict the response to 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide in patients with autoimmune diseases. This can help to personalize the treatment and optimize the therapeutic outcomes. Finally, the combination of 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide with other immunomodulatory agents, such as biologics and small molecules, can be explored to enhance the efficacy and reduce the side effects of the treatment.
Applications De Recherche Scientifique
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It is a selective inhibitor of JAK3, which is a key enzyme involved in the signaling pathway of cytokines, such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21. By inhibiting JAK3, 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide can suppress the immune system and reduce inflammation, which is the underlying cause of many autoimmune diseases.
Propriétés
IUPAC Name |
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N3O5S/c1-3-31-19-9-14(13-25)18(12-20(19)32-4-2)26-22(28)15-10-21(17(24)11-16(15)23)33(29,30)27-7-5-6-8-27/h9-12H,3-8H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYZOMGUPLFOGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCCC3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{[4-[(2,4-difluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B3745984.png)
![N-(2,4-dimethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B3745986.png)
![5-[(4-tert-butylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B3746002.png)

![5-[(3-chlorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B3746014.png)
![N-(2-chlorobenzyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B3746017.png)

![2,4-dichloro-7-nitrodibenzo[b,f]oxepine](/img/structure/B3746031.png)




![N-[1-(4-hydroxybenzyl)cyclohexyl]propanamide](/img/structure/B3746073.png)
![4-{[(1-phenylcyclopentyl)carbonyl]amino}-N-2-pyridinylbenzamide](/img/structure/B3746077.png)